N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O4S/c1-31-19-14-8-13-18-15-20(32-23(18)19)25(30)28-26-27-21(16-9-4-2-5-10-16)24(33-26)22(29)17-11-6-3-7-12-17/h2-15H,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJLTGNRJPZOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a benzoyl chloride derivative with a thiourea derivative under acidic conditions.
Attachment of the Benzofuran Ring: The benzofuran ring is introduced through a Friedel-Crafts acylation reaction, where the thiazole intermediate reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves several chemical reactions that allow for the introduction of functional groups essential for its biological activity. The compound can be synthesized through a multi-step process involving the formation of thiazole and benzofuran moieties, which are crucial for its anticancer properties.
Anticancer Activity
2.1 Mechanism of Action
Research indicates that compounds similar to this compound exhibit anticancer activity through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Targeting Specific Pathways : The compound may target specific signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways.
2.2 Case Studies
Several studies have evaluated the anticancer potential of similar compounds:
- Study on Benzofurancarboxamides : A study published in Biointerface Research examined various benzofurancarboxamides for their anticancer activity. The results showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .
- National Cancer Institute Screening : Compounds structurally related to this compound were selected for screening by the National Cancer Institute's Developmental Therapeutics Program. The findings indicated notable anticancer activities, warranting further optimization and clinical trials .
Other Biological Activities
Beyond its anticancer properties, this compound may also exhibit other biological activities:
3.1 Antimicrobial Activity
Some thiazole derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains. This suggests that this compound could potentially be explored for use as an antimicrobial agent.
3.2 Anti-inflammatory Properties
Research has indicated that certain benzofuran derivatives possess anti-inflammatory effects, which could make this compound a candidate for treating inflammatory diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The benzoyl-phenyl-thiazole group in the target compound introduces bulkier aromatic substituents compared to BG15211’s acetyl-methyl-thiazole and sulfanyl acetamide. This may enhance binding affinity to hydrophobic enzyme pockets (e.g., kinases) but reduce solubility .
- BG15212’s dihydrobenzofuran moiety likely improves metabolic stability compared to the parent benzofuran, a feature advantageous for CNS drug development .
Synthetic Complexity: The target compound’s synthesis is expected to require multi-step protocols involving protective groups (e.g., methoxyethoxymethyl in ) and coupling agents, similar to the methods used for analogs like [23/24] in .
Characterization Techniques: All compounds rely on NMR and mass spectrometry for structural confirmation.
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide, a compound characterized by its complex structure and potential therapeutic applications, has been the subject of various biological activity studies. This article reviews the current understanding of its biological properties, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C26H22N2O3S
- Molecular Weight : 442.5 g/mol
- CAS Number : 955851-32-8
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.
In Vitro Studies
A comparative analysis of various thiazole derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from:
- Bacillus subtilis : 4.69 to 22.9 µM
- Staphylococcus aureus : 5.64 to 77.38 µM
- Escherichia coli : 2.33 to 156.47 µM
These findings suggest that thiazole derivatives can be effective against a wide range of microbial pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has also been investigated. A study indicated that certain thiazole compounds exhibited greater anti-inflammatory activity than standard drugs like phenylbutazone, particularly those with specific substitutions on their aromatic rings .
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Studies focusing on structural modifications have revealed that certain substituents enhance the compound's selectivity against tumor cells while minimizing toxicity to normal tissues.
Case Studies
In vitro assays have shown that derivatives with hydroxyl or methoxy groups in specific positions significantly increase antiproliferative activity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 22 |
| Compound C | A549 | 10 |
These results indicate a strong correlation between structural modifications and biological activity .
Structure–Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-donating groups (like methoxy) enhances biological activity by improving solubility and bioavailability. Conversely, electron-withdrawing groups tend to reduce activity due to decreased interaction with biological targets.
Q & A
Q. Table 1: Key Synthetic Parameters
| Reagent/Condition | Role | Example from Evidence |
|---|---|---|
| EDC∙HCl | Carbodiimide coupling agent | |
| DMAP | Reaction catalyst | |
| Pyridine | Base for acylation | |
| Column chromatography | Purification |
Advanced Question: How can crystallographic refinement resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
For precise structural determination:
- Data Collection: Use high-resolution X-ray diffraction (single-crystal preferred).
- Refinement Tools: Employ SHELXL for small-molecule refinement, which optimizes hydrogen atom placement via geometric constraints (e.g., C–H = 0.93 Å, N–H = 0.86 Å) and refines anisotropic displacement parameters .
- Handling Hydrogen Bonding: Analyze intermolecular interactions (e.g., N–H⋯N/O) using SHELXPRO to visualize chain formations along crystallographic axes .
Example from :
A related thiazole-carboxamide exhibited two conformationally distinct molecules linked via N–H⋯N hydrogen bonds, forming 1D chains. SHELXL refinement resolved bond-length discrepancies (e.g., C–N conjugation in thiazole rings) .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using substituent-induced shifts. For example, methoxy groups (~δ 3.8–4.0 ppm) and benzofuran protons (δ 6.8–8.0 ppm) .
- HRMS (ESI): Confirm molecular weight with <2 ppm error (e.g., observed m/z 258.08671 vs. calculated 258.08732 for a benzimidazole-carboxamide analog) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and aromatic C–H bending .
Advanced Question: How to address contradictions in reported bioactivity data for thiazole-benzofuran hybrids?
Methodological Answer:
Contradictions may arise from:
- Substituent Effects: Compare bioactivity of derivatives with varying substituents (e.g., electron-withdrawing groups on benzofuran vs. electron-donating groups on thiazole). highlights enhanced anti-parasitic activity with nitro/thiazole conjugation .
- Experimental Design: Standardize assays (e.g., IC50 measurements under identical conditions). For example, conflicting enzyme inhibition data may stem from varying buffer pH or incubation times.
- Structural Validation: Ensure purity (>95% via HPLC) and confirm crystallinity to rule out amorphous impurities affecting activity .
Advanced Question: What computational strategies predict target binding modes for this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR enzyme in parasites). Anchor the benzofuran-thiazole core in hydrophobic pockets while positioning methoxy groups for hydrogen bonding .
- MD Simulations: Run 100-ns trajectories to assess stability of ligand-enzyme complexes. Focus on conserved residues (e.g., catalytic lysine or aspartate) .
- QSAR Studies: Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy) with bioactivity using Hammett constants .
Q. Table 2: Computational Parameters for Docking
| Parameter | Value/Software | Reference |
|---|---|---|
| Docking Software | AutoDock Vina | |
| Force Field | AMBER | |
| Simulation Time | 100 ns | Hypothetical |
| Target Enzyme | PFOR (Pyruvate:Ferredoxin Oxidoreductase) |
Basic Question: How to optimize reaction yields for benzofuran-thiazole hybrids?
Methodological Answer:
- Catalyst Screening: DMAP increases yields in carboxamide couplings by reducing side reactions (e.g., from 18% to 49% in a benzofuran-piperazine analog) .
- Solvent Selection: Use anhydrous THF or chloroform to minimize hydrolysis of acyl intermediates .
- Temperature Control: Maintain 0°C during base-sensitive steps (e.g., NaH-mediated deprotonation) .
Advanced Question: How do hydrogen-bonding networks in crystal structures inform solubility?
Methodological Answer:
- Crystal Packing Analysis: Use Mercury software to visualize chains or layers. For example, N–H⋯O interactions in ’s structure suggest moderate solubility in polar aprotic solvents (e.g., DMSO) .
- Solubility Prediction: Correlate lattice energy (from SHELXL refinement) with experimental LogP values. Higher lattice energy (rigid H-bond networks) often reduces solubility .
Advanced Question: What strategies resolve spectral overlap in 1H NMR of benzofuran-thiazole hybrids?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve aromatic proton overlaps by correlating 1H-13C couplings (e.g., distinguish benzofuran C7-methoxy from thiazole C4-phenyl) .
- Variable Temperature NMR: Shift exchange-broadened peaks (e.g., rotameric thiazole rings) by cooling to –40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
